molecular formula C5H8N2O B1355010 (1-Methyl-1H-pyrazol-3-yl)methanol CAS No. 84547-62-6

(1-Methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1355010
CAS No.: 84547-62-6
M. Wt: 112.13 g/mol
InChI Key: WCKJRVKJTUIAFW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methyl group at the first position and a hydroxymethyl group at the third position of the pyrazole ring. It is known for its versatility in various chemical reactions and applications in different fields.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include (1-methyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound, compound 13, showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may affect pathways related to these diseases.

Result of Action

Based on the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.

Action Environment

The compound is recommended to be stored in a dry, cool, well-ventilated area , suggesting that moisture, temperature, and ventilation may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the use of catalysts to enhance the reaction rate and improve the overall efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of (1-Methyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of (1-Methyl-1H-pyrazol-3-yl)methane.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    (1-Methyl-1H-pyrazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at the fifth position.

    (3-Methyl-1H-pyrazol-1-yl)methanol: Similar structure but with the methyl group at the third position.

Uniqueness: (1-Methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the third position allows for unique interactions and reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKJRVKJTUIAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511323
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-62-6
Record name 1-Methyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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